molecular formula Li2 B8592608 Dilithium CAS No. 14452-59-6

Dilithium

Cat. No.: B8592608
CAS No.: 14452-59-6
M. Wt: 13.9 g/mol
InChI Key: SMBQBQBNOXIFSF-UHFFFAOYSA-N
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Description

Dilithium compounds are inorganic or hybrid materials containing two lithium ions (Li⁺) coordinated with anionic or organic frameworks. These compounds exhibit diverse structural motifs and functional properties, making them relevant in materials science, energy storage, and catalysis. Key examples include:

  • This compound tartrates (Li₂(C₄H₄O₆)): Inorganic-organic frameworks with polymorphic diversity due to ligand isomerism (e.g., L-, meso-, and D,L-tartrates) .
  • This compound phthalocyanine (Li₂Pc): A high-performance material for electronics and photovoltaics, with a projected market growth of 8% CAGR (2023–2032) .
  • EDTA this compound salt (Li₂C₁₀H₁₆N₂O₈): A stable chelating agent used in analytical chemistry and medical applications .
  • This compound carbonate (Li₂CO₃) and This compound sulfide (Li₂S): Industrial compounds with roles in battery electrolytes and ceramic production .

Structural features include tetrahedral or trigonal bipyramidal coordination geometries, with Li–O bond lengths ranging from 1.90 to 2.08 Å and Li–N bonds from 1.94 to 2.04 Å . Stability is often enhanced by fully coordinated lithium ions, reducing hydrate formation .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing experiments to evaluate CRYSTALS-Dilithium’s side-channel resistance?

  • Answer : Experimental design must incorporate sensitivity analysis to classify intermediate computations based on their vulnerability to Simple Power Analysis (SPA) and Differential Power Analysis (DPA). For example, secret key unpacking and polynomial sampling are high-risk operations requiring masking or shuffling countermeasures . Benchmarks should use ARM Cortex-M4 microcontrollers to assess timing and resource overheads, comparing deterministic vs. randomized implementations for efficiency trade-offs .

Q. How can researchers ensure reproducibility when implementing Dilithium’s polynomial operations in hardware/software co-designs?

  • Answer : Document radix-4 Number Theoretic Transform (NTT) architectures with conflict-free memory mapping and modular reduction optimizations. Provide open-source code for FPGA SoC platforms (e.g., Xilinx Zynq-7000) with detailed synthesis reports, including Look-Up Table (LUT) usage and cycle counts for key generation, signing, and verification . Validate results against NIST’s round-3 specification .

Q. What standardized metrics should be used to compare this compound’s performance across security levels (e.g., L2, L3, L5)?

  • Answer : Report median cycle counts for 10,000 executions of key generation and signing, measured via hardware performance counters. Include signature sizes (e.g., 2,479 bytes for Dilithium2) and speedups from vectorization (e.g., AVX-512 improves signing by 36.6–43.7% ). Use dudect-based timing leakage tests to ensure constant-time execution .

Advanced Research Questions

Q. How can batch algorithms improve the efficiency of this compound’s matrix-vector multiplication in large-scale deployments?

  • Answer : Transform polynomial matrix-vector multiplications into matrix-matrix operations using Strassen-like algorithms. For repeated signing operations, batch numbers should align with matrix dimensions (e.g., 256×256 matrices for 100 repetitions). This reduces multiplicative complexity by 20–30% in AVX-512 implementations . Validate via hybrid CPU-GPU frameworks to balance parallelization and memory constraints.

Q. What novel side-channel leakage points have been identified in this compound’s secret key unpacking process, and how can they be mitigated?

  • Answer : Power traces during unpacking reveal Hamming weight dependencies in nonces. Countermeasures include:

  • Masking gadgets : Apply Boolean-to-arithmetic masking conversions during decomposition and bound-checking steps .
  • Shuffling : Randomize the order of coefficient processing in NTT/INTT modules to obscure leakage .
  • Hardware isolation : Implement dual-rail logic in FPGA-based secret sampling units to eliminate data-dependent power consumption .

Q. What are the trade-offs between randomized and deterministic this compound implementations in side-channel-protected environments?

  • Answer : Randomized versions reduce vulnerability to DPA by 40–50% due to entropy injection in nonce generation, but increase signature size by 12–15%. Deterministic variants, while smaller, require rigorous shuffling and masked NTT cores to meet SPA resistance thresholds. Benchmark using side-channel attack success rate (SCA-SR) metrics on >1,000 traces .

Q. How does vectorization (e.g., AVX-512) optimize this compound’s polynomial arithmetic, and what are the limitations?

  • Answer : AVX-512 accelerates:

  • Tailored modular reduction : Replace Montgomery reduction with IFMA-based methods, reducing cycles by 22% .
  • Parallel small polynomial multiplication : Use PSPM-TEE (Parallel Small Polynomial Multiplication with Tailored Early Evaluation) to outperform NTT by 47–66% in signing .
  • Limitations : AVX-512’s 512-bit registers increase register pressure, requiring careful instruction scheduling to avoid pipeline stalls.

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported performance metrics between ARM Cortex-M4 and FPGA SoC implementations?

  • Answer : Normalize metrics by clock frequency and resource utilization (e.g., LUTs per signature). For example, FPGA implementations achieve 17× faster signing than software but require 7.8× more LUTs . Cross-validate using NIST’s PCQ (Post-Quantum Cryptography) benchmarking suite .

Q. What methodologies resolve contradictions in side-channel attack success rates across different this compound parameter sets?

  • Answer : Conduct sensitivity analysis stratified by security level (L2/L3/L5). For L5, increase masking shares from 2 to 3 to maintain SCA-SR < 1% . Publish raw trace datasets with annotations for leakage points (e.g., EM probes vs. power monitors) to enable meta-analyses .

Q. Experimental Design Guidelines

Q. What minimal documentation is required for replicating this compound’s hardware-accelerated NTT modules?

  • Answer : Include:
  • Memory mapping schemes : Conflict-free addressing for radix-4 NTT .
  • Modular reduction constants : Precomputed values for q=8380417q = 8380417 .
  • Verification test vectors : Compare intermediate NTT outputs against Python reference code .

Comparison with Similar Compounds

Structural Analogs with Different Metal Cations

Compound Metal Center Coordination Geometry Key Properties Applications Reference
Dilithium phthalocyanine Li₂ Planar macrocycle High thermal stability, electronic conductivity Organic electronics, sensors
Iron(II) phthalocyanine Fe Planar macrocycle Catalytic activity, redox versatility Industrial catalysis
This compound terephthalate Li₂ 3D framework Atmospheric stability, crystallinity Thin-film electrodes
Sodium terephthalate Na₂ Layered structure Hygroscopic, forms hydrates Limited due to instability

Key Findings :

  • Stability : this compound terephthalate films are stable in air, unlike sodium analogs, due to filled lithium coordination spheres .
  • Catalysis : Iron(II) phthalocyanine outperforms this compound analogs in redox catalysis but lacks the electronic properties needed for optoelectronics .

Lithium Stoichiometry Variants

Compound Li Count Structure Li–O Bond Length (Å) Phase Behavior Reference
This compound tartrate 2 Polymorphic frameworks 1.90–2.08 Diverse anhydrous/hydrated phases
Monolithium tartrate 1 Not reported N/A Limited polymorphism, less studied

Key Findings :

  • Polymorphism: this compound tartrates exhibit extensive polymorphism (Tables 5–7 in ), enabling tailored ion-conduction pathways, while monolithium variants are less explored.
  • Coordination: this compound complexes (e.g., compounds 6 and 10) adopt tetrahedral or trigonal bipyramidal geometries, whereas monolithium compounds may favor lower coordination numbers .

Key Findings :

  • Conductivity : Sodium sulfide exhibits higher aqueous conductivity but lower thermal stability compared to this compound sulfide .
  • Thermal Resilience : this compound carbonate (melting point ~720°C) is preferred in high-temperature ceramics over sodium carbonate (melting point ~851°C but hygroscopic) .

Preparation Methods

Synthesis of Dilithium Initiators via Organolithium Reactions

Reaction of Lithium Alkyls with Diisopropenylbenzene

The preparation of this compound initiators, such as those used in anionic polymerization, involves reacting secondary or tertiary lithium alkyls (e.g., sec-butyllithium or tert-butyllithium) with diisopropenylbenzene (DIB). As detailed in [US6217798B1] , the optimal molar ratio of DIB to lithium alkyl ranges from 0.45:1 to 0.55:1 , with excess lithium alkyl tolerated for applications requiring monoinitiator mixtures . Diethyl ether serves as the preferred solvent, with a molar ratio to lithium alkyl of 1:1 for secondary lithium alkyls and 2:1 for tertiary analogs . Temperature control is critical: reactions conducted at 40–50°C yield this compound initiators with minimal oligomer byproducts, whereas deviations outside this range reduce efficiency .

Key Reaction Parameters

ReactantMolar Ratio (DIB:Li Alkyl)Solvent (Et₂O:Li Alkyl)TemperatureYield Optimization
Secondary Li Alkyl0.45–0.55:11:140–50°C>90%
Tertiary Li Alkyl0.45–0.55:12:140–50°C85–90%

The order of reagent addition significantly impacts outcomes: pre-mixing DIB and diethyl ether before introducing lithium alkyl minimizes side reactions . This method produces initiators suitable for polymerizing conjugated dienes and vinyl aromatics, as demonstrated in subsequent anionic polymerization studies .

Preparation of this compound Carboxylate Salts

This compound 2-Aminoterephthalate via Acid-Base Neutralization

This compound 2-aminoterephthalate, a promising anode material for lithium-ion batteries, is synthesized by neutralizing 2-aminoterephthalic acid with lithium carbonate in a 1:1 molar ratio within a water-ethanol solvent system . Stirring at room temperature for 4 hours followed by oven drying at 90°C yields a brown solid with 99% purity . Freeze-drying the product enhances electrochemical performance by maintaining crystallinity and reducing particle agglomeration .

Characterization Data

  • FTIR : Peaks at 1563 cm⁻¹ (C=O stretch) and 3274–3369 cm⁻¹ (N-H stretch) confirm carboxylate and amine functionalities .

  • ¹H NMR (D₂O): Signals at δ 7.20 ppm (d, 1H), 7.27 ppm (s, 1H), and 7.70 ppm (d, 1H) validate the aromatic backbone .

  • Electrochemical Performance : Cyclic voltammetry reveals reversible lithiation/delithiation at 0.55–0.72 V vs. Li⁺/Li, with freeze-dried samples exhibiting superior capacity retention .

This compound FDKP Salt for Pharmaceutical Applications

The this compound salt of fumaryl diketopiperazine (FDKP), a drug candidate for pulmonary delivery, is prepared by reacting FDKP with lithium hydroxide in aqueous solution . A 1.95:1 molar ratio of LiOH to FDKP at 50°C for 1 hour achieves near-quantitative conversion (98.3% by titration) . Post-synthesis analysis via Karl Fischer moisture testing (<0.31%) and elemental analysis ensures product stability .

This compound Organophosphido Complexes via Deprotonation Strategies

Synthesis of this compound (1,2-Diphosphido)benzene Derivatives

This compound complexes of 1,2-diphosphidobenzene are synthesized by deprotonating diphosphinobenzenes with organolithium reagents. For example, treating C₆H₄(PHPh)₂-1,2 with tert-butyllithium in hexane at -20°C yields the this compound adduct . Nuclear magnetic resonance (NMR) spectroscopy confirms the formation of meso- and rac-diastereomers, distinguished by distinct ³¹P NMR signals .

Reaction Scheme

C₆H₄(PHPh)₂-1,2+2 LiButLi₂[C₆H₄(PPh)₂-1,2]+2 ButH\text{C₆H₄(PHPh)₂-1,2} + 2\ \text{LiBu}^t \rightarrow \text{Li₂[C₆H₄(PPh)₂-1,2]} + 2\ \text{Bu}^t\text{H}

Thermal Rearrangement for this compound Hydroquinone

A solvent-free method prepares this compound hydroquinone (Li₂Q) via thermal intermolecular rearrangement of hydroquinone (H₂Q) using lithium hydride . Heating at 200–250°C under inert atmosphere induces lithiation, producing a cathode material with 290 mAh g⁻¹ capacity . X-ray diffraction confirms the layered structure, while cycling tests demonstrate 80% capacity retention after 100 cycles .

Structural Characterization Techniques

X-Ray Crystallography

Single-crystal analyses reveal η³-allyl coordination in this compound cyclooctatetraenide complexes, where lithium atoms bind to three carbon atoms of the aromatic ring . Bond lengths between Li and C range from 2.12–2.35 Å , indicating strong electrostatic interactions .

Spectroscopic Methods

  • Solid-State NMR : this compound terephthalates exhibit ¹³C shifts at 175.5–175.7 ppm , characteristic of carboxylate groups .

  • FTIR : Absence of O-H stretches (>3000 cm⁻¹) in freeze-dried samples confirms complete deprotonation .

Comparative Analysis of Preparation Methods

MethodReactantsConditionsYieldApplication
Organolithium InitiationLi Alkyl + DIB40–50°C, Et₂O85–90%Polymerization
Acid-Base NeutralizationLi₂CO₃ + Organic AcidRT, H₂O/EtOH>95%Battery Anodes
Thermal RearrangementLiH + Hydroquinone200–250°C, Solvent-Free90%Cathode Materials
DeprotonationLiBuᵗ + Diphosphinobenzene-20°C, Hexane70–80%Organometallic Catalysts

Properties

CAS No.

14452-59-6

Molecular Formula

Li2

Molecular Weight

13.9 g/mol

InChI

InChI=1S/2Li

InChI Key

SMBQBQBNOXIFSF-UHFFFAOYSA-N

Canonical SMILES

[Li][Li]

Origin of Product

United States

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